

# Bevonescein: A Technical Guide for Advanced Nerve Visualization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bevonescein |           |
| Cat. No.:            | B15553049   | Get Quote |

# An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: **Bevonescein**, also known as ALM-488, is a novel, intravenously administered peptide-dye conjugate developed for real-time intraoperative fluorescence visualization of nerves.[1][2][3] This technology addresses a critical need in various surgical procedures where precise nerve identification is paramount to preventing iatrogenic nerve injury.[4][5] **Bevonescein** is composed of a proprietary short-chain amino acid peptide conjugated to a fluorescein dye. Its mechanism of action involves binding to the extracellular matrix of nerve tissue, a process that is independent of myelination status. This allows for the labeling of a broad range of nerve types, including motor, sensory, autonomic, and even degenerated nerves. Currently, **bevonescein** is in late-stage clinical development, having completed a Phase 1 trial and is now in Phase 3 studies.

## **Chemical Structure and Properties**

**Bevonescein** is a complex molecule comprising a specific peptide sequence linked to a fluorescent dye. The peptide component is responsible for the selective binding to nerve tissue, while the dye allows for visualization under appropriate lighting conditions.

Table 1: Chemical and Physical Properties of **Bevonescein** 



| Property         | Value                                                                                                                                                                | Refere       |
|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemical Formula | C112H144N22O32                                                                                                                                                       |              |
| Molecular Weight | 2310.51 g/mol                                                                                                                                                        | -            |
| IUPAC Name       | N2-(3',6'-dihydroxy-3-oxo-3H-<br>spiro[benzofuran-1,9'-<br>xanthene]-5-carbonyl)-Gln-Val-<br>Pro-Trp-Glu-Glu-Pro-Tyr-Tyr-<br>Val-Val-Lys-Lys-Ser-Ser-Gly-<br>Gly-NH2 |              |
| Peptide Sequence | (5-FAM)-Gln-Val-Pro-Trp-Glu-<br>Glu-Pro-Tyr-Tyr-Val-Val-Lys-<br>Lys-Ser-Ser-Gly-Gly-(C-<br>terminal amide)                                                           | _            |
| Synonyms         | ALM-488                                                                                                                                                              | _            |
| Excitation Peak  | ~498 nm                                                                                                                                                              | <del>-</del> |
| Emission Peak    | ~517 nm                                                                                                                                                              |              |

#### **Mechanism of Action**

The functionality of **bevonescein** is attributed to its targeted binding to the extracellular matrix of nerves. This binding is independent of the myelin sheath, which is a significant advantage over other nerve-targeting agents that rely on myelin binding. This allows **bevonescein** to effectively label both myelinated and poorly myelinated nerves, as well as nerves that have undergone degeneration and subsequent demyelination.





Click to download full resolution via product page

Bevonescein's mechanism from administration to clearance.

#### **Pharmacokinetics and Biodistribution**

Clinical studies have provided key insights into the pharmacokinetic profile of **bevonescein**. Following intravenous administration, the compound is rapidly distributed and cleared from the body.

Table 2: Pharmacokinetic Parameters of Bevonescein



| Parameter                 | Value                     | Reference |
|---------------------------|---------------------------|-----------|
| Optimal Dose              | 500 mg                    |           |
| Half-life                 | 29 - 72 minutes           | _         |
| Time to Peak Fluorescence | 1 - 5 hours post-infusion | _         |
| Clearance                 | Renal, within 12 hours    | _         |

### **Clinical and Preclinical Data**

**Bevonescein** has demonstrated promising results in both preclinical animal models and human clinical trials, showing significant improvements in nerve visualization compared to standard white light.

Table 3: Efficacy and Safety Data for **Bevonescein** 

| Parameter                           | Finding                                                                                                                | Study Type             | Reference |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------|------------------------|-----------|
| Signal-to-Background<br>Ratio (SBR) | $2.1 \pm 0.8$ (vs. $1.3 \pm 0.2$ for white light)                                                                      | Phase 1 Clinical Trial |           |
| SBR in Degenerated<br>Nerves        | 3.31 ± 1.11 (vs. 1.27 ± 0.54 for oxazine-4)                                                                            | Preclinical (Murine)   | •         |
| Nerve Visualization<br>Improvement  | 57% of participants<br>showed >20%<br>improvement in visible<br>nerve length                                           | Phase 1 Clinical Trial |           |
| Safety Profile                      | No dose-limiting toxicities or infusion reactions reported. One instance of vomiting was possibly related to the drug. | Phase 1 Clinical Trial |           |

## **Experimental Protocols**



### Preclinical Evaluation in a Murine Model of Facial Nerve Transection

This protocol is based on a study comparing the efficacy of **bevonescein** and a myelin-binding dye in visualizing chronically degenerated nerves.

- Animal Model: Sixteen wild-type mice underwent surgical transection of the marginal mandibular branch of the facial nerve.
- Recovery Period: The animals were allowed to recover for five months to ensure chronic nerve degeneration.
- Agent Administration: Ten of the mice were co-injected with bevonescein and the myelinbinding dye oxazine-4.
- Intraoperative Imaging: Following a 90-minute observation period, intraoperative exploration of the facial nerve was performed using a fluorescence imaging system.
- Data Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.

# Phase 1 Clinical Trial Protocol for Head and Neck Surgery

The following is a summary of the protocol used in the first-in-human clinical trial of **bevonescein**.

- Patient Population: 27 adult patients scheduled for head and neck surgery, including parotidectomy, thyroidectomy, and cervical neck dissections, were enrolled.
- Dose Escalation: The study included dose-escalation and de-escalation cohorts to determine the optimal dose.
- Drug Administration: Patients received a single intravenous infusion of bevonescein 1 to 5 hours before surgery.







- Surgical Visualization: During the surgical procedure, a surgical microscope equipped with a yellow 560 filter was used to visualize the fluorescent signal.
- Data Collection: The primary outcomes were safety and tolerability. Secondary outcomes included pharmacokinetic analysis and the efficacy of nerve visualization, which was assessed by the surgical team.





Click to download full resolution via product page

A generalized workflow for the clinical evaluation of **Bevonescein**.

### Conclusion



**Bevonescein** represents a significant advancement in the field of fluorescence-guided surgery. Its unique mechanism of binding to the nerve's extracellular matrix allows for the clear visualization of various nerve types, including those that are degenerated. The favorable safety profile and demonstrated efficacy in early clinical trials suggest that **bevonescein** has the potential to become a valuable tool for surgeons, ultimately improving patient outcomes by reducing the risk of iatrogenic nerve damage. Further research and ongoing Phase 3 clinical trials will continue to elucidate the full clinical utility of this promising agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labiotech.eu [labiotech.eu]
- 5. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Bevonescein: A Technical Guide for Advanced Nerve Visualization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553049#what-is-the-chemical-structure-of-bevonescein]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com